molecular formula C10H15N3 B109200 1-(5-Methyl-2-pyridinyl)piperazine CAS No. 104395-86-0

1-(5-Methyl-2-pyridinyl)piperazine

Cat. No. B109200
M. Wt: 177.25 g/mol
InChI Key: QDRKPHJFMGUXPN-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-pyridinyl)piperazine is a chemical compound with the CAS Number 104395-86-0 and a linear formula of C10H15N3 . It has a molecular weight of 177.25 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-2-pyridinyl)piperazine is represented by the InChI code 1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Methyl-2-pyridinyl)piperazine are not detailed in the search results, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-(5-Methyl-2-pyridinyl)piperazine has a molecular weight of 177.25 .

Scientific Research Applications

Therapeutic Use and Medicinal Potential

Piperazine derivatives, including 1-(5-Methyl-2-pyridinyl)piperazine, have been extensively studied for their therapeutic uses across a wide range of medical applications. These compounds exhibit a broad spectrum of pharmacological activities, making them significant in the rational design of drugs. The piperazine moiety, a six-membered nitrogen-containing heterocycle, is found in various well-known drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Research indicates that slight modifications to the substitution pattern on the piperazine nucleus can lead to a noticeable difference in the medicinal potential of the resultant molecules. This flexibility makes piperazine derivatives a valuable building block in drug discovery for various diseases, emphasizing the need for further therapeutic investigations on this pharmacophore (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

The anti-mycobacterial activity of piperazine and its analogues has been a subject of interest, particularly against Mycobacterium tuberculosis (MTB). Several potent molecules containing the piperazine subunit have shown promising results against both drug-sensitive and drug-resistant strains of MTB. This review covers the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Applications

The presence of a piperazine substructure is a commonality among many marketed antidepressants. This substructure contributes significantly to the development of novel antidepressants due to its favorable CNS pharmacokinetic profile. Research into piperazine-based therapeutic agents, including those in early or late-phase human testing for depression, is crucial for understanding how piperazine influences the design and development of these compounds. The structure-activity relationships (SARs) of piperazine-based antidepressants provide insights into the structural features required to enhance the efficacy and potency of these medications (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Future Directions

While specific future directions for 1-(5-Methyl-2-pyridinyl)piperazine are not mentioned in the search results, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazines and exploring new synthetic methods.

properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRKPHJFMGUXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467197
Record name 1-(5-Methyl-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-2-pyridinyl)piperazine

CAS RN

104395-86-0
Record name 1-(5-Methyl-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of piperazine (215 mg, 2.5 mmoles), 2-bromo-5-methyl-pyridine (172 mg, 1 mmoles) in dioxane (1 mL) and potassium carbonate (276 mg, 2 mmoles) was irradiated by microwaves for 60 minutes at 180° C. The dioxane was removed under reduced pressure and the residue partitioned between aqueous potassium carbonate and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed twice with water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the residue was purified (silica gel, 0-10% methanol in dichloromethane) to provide the title compound as a white solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3.47 g (12.5 mmol) of 1-(tert-butyloxycarbonyl)-4-(5-methylpyridin-2-yl)piperazine are dissolved in 10 ml of dioxane, and 31 ml (125 mmol) of hydrogen chloride in dioxane (4 molar) are added. The mixture is stirred at RT for 2 h. The mixture is then concentrated and the residue is made alkaline using 1M aqueous sodium hydroxide solution and extracted repeatedly with dichloromethane. The combined organic phases are dried over sodium sulphate, concentrated and dried under reduced pressure.
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